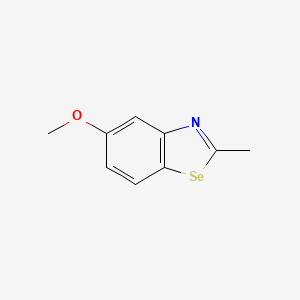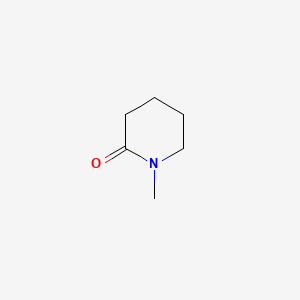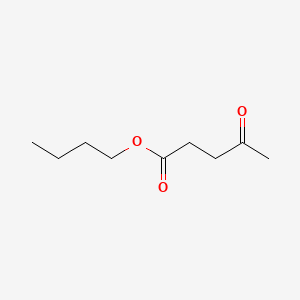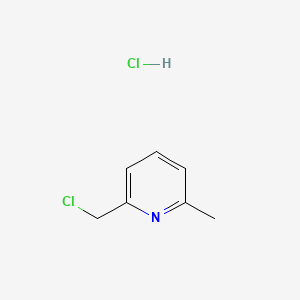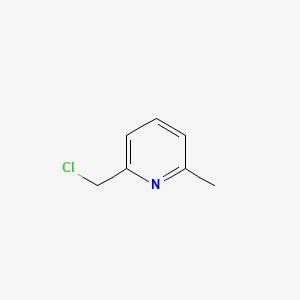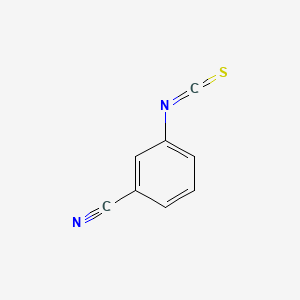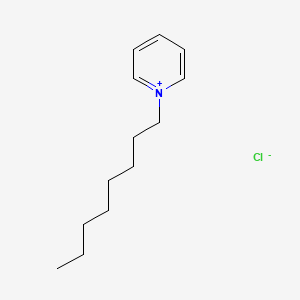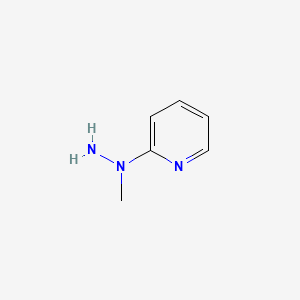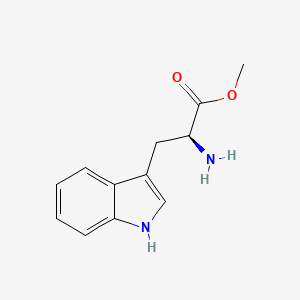![molecular formula C7H5N3O3 B1584626 1H-吡咯并[2,3-b]吡啶-4-硝基-7-氧化物 CAS No. 74420-06-7](/img/structure/B1584626.png)
1H-吡咯并[2,3-b]吡啶-4-硝基-7-氧化物
描述
“1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” is a chemical compound with the molecular formula C7H5N3O3 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Molecular Structure Analysis
The molecular structure of “1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of “1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” include a molecular weight of 179.13 . It has a melting point of 229-230.5 °C (decomp), a predicted boiling point of 463.3±48.0 °C, and a predicted density of 1.68±0.1 g/cm3 .科学研究应用
糖尿病治疗中的应用
化合物1H-吡咯并[2,3-b]吡啶-4-硝基-7-氧化物已显示出降低血糖水平的功效,这可能有利于预防和治疗涉及血浆血糖升高的疾病。 这包括高血糖症、1型糖尿病、肥胖引起的糖尿病、糖尿病性血脂异常、高甘油三酯血症、胰岛素抵抗、葡萄糖耐量受损、高脂血症、心血管疾病和高血压 .
癌症治疗中的应用
该化合物还被评估为成纤维细胞生长因子受体 (FGFR) 抑制剂的潜力,FGFR 与多种类型的癌症有关。 在一项研究中,该化合物的衍生物在治疗后显着降低了癌细胞的迁移和侵袭能力 。这表明它有可能用于开发针对癌细胞增殖和转移的治疗方法。
作用机制
Target of Action
The primary target of the compound 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in cell proliferation and an increase in apoptosis, or programmed cell death .
Biochemical Pathways
The compound 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide results in the disruption of these processes .
Result of Action
The molecular and cellular effects of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide’s action include the inhibition of cell proliferation and the induction of apoptosis . Additionally, the compound significantly inhibits the migration and invasion of cancer cells .
生化分析
Biochemical Properties
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). This compound interacts with various enzymes and proteins, including FGFR1, FGFR2, and FGFR3 . The nature of these interactions involves the binding of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide to the active sites of these receptors, leading to the inhibition of their activity. This inhibition is crucial in regulating cell proliferation, migration, and angiogenesis, which are essential processes in cancer therapy .
Cellular Effects
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide has been shown to have significant effects on various types of cells and cellular processes. In particular, this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide significantly inhibits the migration and invasion of these cells, which is crucial in preventing cancer metastasis . The compound also influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide involves its binding interactions with FGFRs. The compound binds to the active sites of FGFR1, FGFR2, and FGFR3, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . Additionally, 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide may also affect gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide have been observed to change over time. The compound is relatively stable under standard storage conditions, with a storage temperature of 2-8°C . Its stability may decrease over extended periods, leading to degradation and reduced efficacy . Long-term studies have shown that 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and migration .
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound interacts with enzymes such as cytochrome P450s, which are responsible for its oxidative metabolism . This metabolism leads to the formation of various metabolites, which may have different biological activities and toxicities . Additionally, 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide within cells and tissues are mediated by various transporters and binding proteins. The compound is likely to be transported across cell membranes by specific transporters, which facilitate its uptake and accumulation in target cells . Additionally, 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide may bind to intracellular proteins, which influence its localization and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide is crucial for its activity and function. The compound is likely to be localized in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with its target proteins and exert its effects . Additionally, post-translational modifications and targeting signals may direct 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can modulate various cellular processes .
属性
IUPAC Name |
7-hydroxy-4-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-9-4-2-6(10(12)13)5-1-3-8-7(5)9/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIAIVJWNRFBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=C(C=CN2O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348635 | |
| Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-06-7 | |
| Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




